Product packaging for 3-Methyl-2-phenyl-4H-1-benzopyran(Cat. No.:CAS No. 88214-82-8)

3-Methyl-2-phenyl-4H-1-benzopyran

Cat. No.: B11883257
CAS No.: 88214-82-8
M. Wt: 222.28 g/mol
InChI Key: GNMSJOLENWUJAX-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-4H-1-benzopyran is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. The benzopyran core is a privileged structure in drug discovery, known for its diverse pharmacological potential . Successive generations of benzopyran molecules have shown progressively increased anti-cancer activity, with some third-generation compounds demonstrating potent broad-spectrum cytotoxicity by acting as tubulin polymerization inhibitors, thereby disrupting mitosis in cancer cells . This mechanism is a promising novel anti-microtubule strategy for cancer intervention . Furthermore, various 3-substituted benzopyran-4-one derivatives have been identified as potential antiproliferative agents, showing selective cytotoxicity against a panel of cancer cell lines, including multidrug-resistant varieties, while demonstrating minimal cytotoxicity to normal cell lines . The structural motif is also being explored for its potential in neurodegenerative diseases, with pyran-based scaffolds investigated for activity against Alzheimer's Disease . This compound serves as a key synthetic intermediate for developing novel hybrid molecules and probing structure-activity relationships (SAR) to create more potent and selective therapeutic candidates. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B11883257 3-Methyl-2-phenyl-4H-1-benzopyran CAS No. 88214-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88214-82-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-methyl-2-phenyl-4H-chromene

InChI

InChI=1S/C16H14O/c1-12-11-14-9-5-6-10-15(14)17-16(12)13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

GNMSJOLENWUJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2 Phenyl 4h 1 Benzopyran and Its Analogues

Synthesis of 3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid and its Esters

The synthesis of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid, a key intermediate for various derivatives, has been well-documented. nih.gov One approach involves the oxidation of 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one. nih.gov Another route starts from 8-amino-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran, which can be converted to the corresponding sulfonyl chloride. prepchem.com This sulfonyl chloride can then be further manipulated to yield the desired carboxylic acid. The synthesis of esters of this carboxylic acid, such as the 2-(1-piperidinyl)cyclohexyl ester hydrochloride, has also been reported. chemicalbook.com

Starting Material Reagents and Conditions Product Reference
8-Formyl-3-methyl-2-phenyl-4H-chromen-4-oneH₂O₂, 2-butanone, 363–368 K3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid nih.gov
8-Amino-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran1. NaNO₂, HCl, -5°C; 2. SO₂ in acetic acid, CuCl₂·2H₂O3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-sulfonyl chloride prepchem.com

Stereospecific Synthetic Pathways to Benzopyran-4-ones

Achieving stereocontrol in the synthesis of benzopyran-4-ones is crucial when chiral centers are present. Stereoselective isomerizations can be employed to control the stereochemistry of substituents on the pyran ring. For example, the isomerization of certain dioxolane precursors with a Lewis acid like titanium(IV) chloride can lead to the formation of specific stereoisomers of 2-benzopyrans. researchgate.net The conformation of the resulting dihydropyran ring is influenced by the minimization of peri-interactions between adjacent substituents. researchgate.net While direct stereospecific syntheses for 3-methyl-2-phenyl-4H-1-benzopyran-4-one are not extensively detailed in the provided context, the principles of stereoselective synthesis applied to related benzopyran systems provide a foundation for developing such pathways.

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for the generation of a wide array of derivatives through various chemical modifications. The reactivity of the core allows for the introduction of diverse functional groups, leading to compounds with modified properties.

One common strategy involves modifications at the C-2, C-3, and C-4 positions of the pyran ring, as well as substitutions on the benzo and phenyl rings. The methyl group at C-2, being vinylogous to two carbonyl groups in the corresponding 4-oxo derivatives (chromones), is acidic and can act as a nucleophile in the presence of a suitable base, allowing for further reactions. researchgate.net The C-2 position in chromones is more electrophilic than the exocyclic carbonyl carbon, and C-4 is the least electrophilic. researchgate.net

Derivatization can be achieved through various reactions:

Addition of Nucleophiles: The activated olefinic bond in the pyran ring is susceptible to the addition of nucleophiles. researchgate.net

Condensation Reactions: The 2-methyl group can undergo condensation with aldehydes. For instance, benzopyran derivatives can be condensed with different aromatic aldehydes in the presence of anhydrous zinc chloride to form cyclized compounds like benzopyranopyrimidines. derpharmachemica.com

Functional Group Introduction: Amino groups can be introduced, as seen in the synthesis of 8-amino-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran. prepchem.com This amino group can then serve as a handle for further derivatization, such as diazotization followed by substitution to introduce sulfonyl chloride groups. prepchem.com

Oxidative Annulation: Palladium-catalyzed oxidative annulation reactions of 4-amino-2H-benzopyran-2-ones with alkynes have been used to synthesize [l]benzopyrano[4,3-b]pyrrol-4-ones in high yields. nih.gov

Multicomponent Reactions (MCRs): MCRs provide a straightforward route to complex derivatives. The Ugi four-component condensation, for example, has been used to prepare 3-amino-4-(arylamino)-1H-isochromen-1-ones. mdpi.com

These strategies allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships for various applications.

Sustainable and Eco-Friendly Approaches in Benzopyran Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzopyran and its analogues. jocpr.commdpi.com These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous substances. Key strategies include the use of alternative energy sources like microwaves and ultrasound, the development of environmentally benign catalysts, and the implementation of solvent-free reaction conditions. jocpr.commdpi.comresearchgate.net The goal is to develop synthetic protocols that are not only efficient but also sustainable and environmentally responsible. jocpr.comrepec.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. atmiyauni.ac.innih.govarkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzopyran derivatives. nih.gov

The primary advantage of microwave heating is its efficiency in transferring energy directly to the reacting molecules, resulting in rapid and uniform heating of the reaction mixture. mdpi.com This can lead to significant rate enhancements and, in some cases, improved product purity by minimizing the formation of byproducts. arkat-usa.org

For the synthesis of pyran and its fused derivatives, microwave irradiation has been employed in one-pot, multi-component reactions. For example, the synthesis of 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles was achieved by reacting 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, an aromatic aldehyde, and (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine under microwave irradiation at 90°C for just 15-20 minutes. atmiyauni.ac.in Similarly, methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates were synthesized in high yields (78–94%) within 3-6 minutes using microwave irradiation in water, without the need for a catalyst. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Compound ClassMicrowave ConditionsConventional ConditionsKey Advantages of MicrowaveReference
Pyrano[2,3-d]pyrimidines3-6 min, 250W, 120°C, water2-6 h, 48°C or 1-4 h, 60°CDrastically reduced reaction time, high yields (78-94%) nih.gov
Quinoline-fused 1,4-benzodiazepines80°CNot specifiedExcellent yields (92-97%) vs. satisfactory yields (62-65%) nih.gov
Pyrazolo[3,4-d]pyrimidin-4-onesNot specifiedNot specifiedShort reaction time, pot- and step-economy, chromatography-free isolation rsc.org
3,4-dihydro-2H-benzo[b] nih.govrepec.orgoxazinesMinutesHoursReduced reaction time and solvent, improved yield and purity arkat-usa.org

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has been recognized as an effective green chemistry tool for promoting organic reactions. nanobioletters.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, leading to a significant acceleration of chemical reactions. researchgate.net

This methodology has been applied to the synthesis of 4H-pyrans and their derivatives, often in aqueous media, which further enhances the environmental friendliness of the process. nanobioletters.comnih.gov The use of ultrasound often results in higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods. nanobioletters.comresearchgate.net

For instance, a series of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives were synthesized via a one-pot, three-component reaction of an aldehyde, ethyl acetoacetate, and malononitrile (B47326) in water under ultrasound irradiation. nanobioletters.comresearchgate.net This method proved superior to conventional heating, affording excellent yields in a significantly shorter time. nanobioletters.com Similarly, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones was successfully achieved using sonication in aqueous media, highlighting the benefits of combining ultrasound with a green solvent.

Table 2: Ultrasound-Assisted Synthesis of Pyran Derivatives

CompoundMethodReaction TimeYieldKey AdvantagesReference
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylatesUltrasound Irradiation~2 minExcellentShorter reaction time, higher yield, mild conditions, eco-friendly nanobioletters.comresearchgate.net
Conventional HeatingLongerPoor
N-substituted 1,2,4-triazole-3-acetamide derivativesUltrasound IrradiationNot specified75-89%Accelerated reaction rate, good yields mdpi.com
Highly substituted 4H-pyran derivativesUltrasound Irradiation2 h84-91%Short reaction time, clean procedure, excellent yields nih.gov

Catalyst-Based Methodologies with Reduced Environmental Impact

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve atom economy. jocpr.com For benzopyran synthesis, a variety of catalysts with reduced environmental impact have been explored. These include heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and catalysts that are inherently non-toxic and abundant.

Examples of such catalysts include:

Ammonium acetate: Used as a simple and efficient catalyst in water for the one-pot synthesis of pyran and benzopyran derivatives. repec.org

Magnetic Nanocrystals: CoCuFe2O4 magnetic nanocrystals have been employed as a reusable catalyst for the synthesis of pyranopyrazole derivatives under solvent-free conditions. researchgate.net These catalysts can be easily recovered using an external magnet and reused multiple times without significant loss of activity. researchgate.net

Transition Metals: While some transition metals can be toxic, recent efforts focus on using less toxic and more abundant metals like copper and iron. nih.govjocpr.com Methodologies using copper salts (CuCl2, CuCl, CuBr) have been developed for the synthesis of furo[3,2-c]benzopyran-4-ones. nih.gov Iron-based catalysts are also gaining traction as safer alternatives to heavy metals. jocpr.com

Organocatalysts: Simple organic molecules can also act as catalysts. For example, triethylamine (B128534) (Et3N) has been used in small quantities (20 mol%) to catalyze the synthesis of highly substituted 4H-pyran derivatives in pure water. nih.gov

These catalytic systems offer greener alternatives to traditional stoichiometric reagents, leading to more sustainable synthetic processes. jocpr.comresearchgate.net

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent, or under "neat" conditions, is a highly desirable goal in green chemistry. mdpi.com This approach eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes, and can also lead to shorter reaction times and simpler work-up procedures. ias.ac.in

Solvent-free conditions have been successfully applied to the synthesis of benzopyran derivatives. ias.ac.in For instance, a facile one-pot synthesis of pyranobenzopyrans was achieved by condensing hydroxyl coumarins with active methylene (B1212753) esters under solventless conditions. ias.ac.in This method provides a simple, efficient, and environmentally benign protocol. ias.ac.in

Another example is the synthesis of benzopyran derivatives through the one-pot condensation of substituted salicylaldehydes and 1,3-hexanediones in the presence of a catalytic amount of 2,4,6-trichloro-1,3,5-triazine (TCT) under solvent-free conditions. researchgate.net Similarly, pyranopyrazole derivatives have been synthesized in the presence of reusable CoCuFe2O4 magnetic nanocrystals under solvent-free conditions, combining the advantages of a recyclable catalyst with the absence of a solvent. researchgate.net

Chemical Transformations and Reactivity of 3 Methyl 2 Phenyl 4h 1 Benzopyran Derivatives

Reactions Involving the Benzopyran Ring System

The benzopyran ring is the core structure of these compounds and can undergo several types of reactions, including oxidation, electrophilic aromatic substitution, and condensation reactions.

Oxidation of the 4H-1-benzopyran ring system can lead to the formation of various oxidized derivatives. For instance, the oxidation of the allylic methylene (B1212753) group at the C-4 position can yield the corresponding 4-oxo derivative, a chromone. This transformation is significant as the 4H-1-benzopyran-4-one (chromone) ring system is found in many natural products with diverse biological activities, including antiviral, anti-inflammatory, and antiallergic properties. derpharmachemica.com The specific oxidizing agents and reaction conditions can be tailored to achieve the desired oxidized product.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the benzene (B151609) ring portion of the benzopyran system. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The position of substitution (ortho, meta, or para to the existing substituent) is directed by the nature of the substituents already present on the ring. masterorganicchemistry.comlibretexts.org For example, in derivatives of 3-methyl-2-phenyl-4H-1-benzopyran, the existing groups on the benzene ring will influence where new electrophiles are introduced. youtube.com Common EAS reactions include nitration (introduction of a -NO2 group), halogenation (introduction of -Cl, -Br), sulfonation (introduction of a -SO3H group), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The mechanism proceeds through a two-step process: the initial attack of the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 1: Common Electrophilic Aromatic Substitution Reactions

ReactionReagentCatalystElectrophileProduct
NitrationHNO3H2SO4NO2+Nitro-substituted benzopyran
HalogenationBr2FeBr3Br+Bromo-substituted benzopyran
SulfonationSO3H2SO4SO3Sulfonated benzopyran
Friedel-Crafts AcylationRCOClAlCl3RCO+Acyl-substituted benzopyran

This table is for illustrative purposes and specific outcomes depend on the full structure of the starting material.

Condensation reactions are pivotal in expanding the structural diversity of this compound derivatives. These reactions often involve the reaction of a functional group on the benzopyran with another molecule to form a larger, more complex structure. For instance, 2-amino-4-aryl-3-cyano-4H-chromenes can be synthesized through a one-pot condensation of a substituted phenol, an aromatic aldehyde, and malononitrile (B47326). researchgate.net Similarly, benzopyranopyrimidine derivatives can be formed by condensing 2-amino-3-benzimidazolyl benzopyran derivatives with aromatic aldehydes. derpharmachemica.com Another example involves the condensation of trilithiated acetoacetanilides with lithiated methyl salicylates, which, after acid cyclization, yields 4-oxo-N-aryl-4H-1-benzopyran-2-acetamides. researchgate.net These reactions highlight the versatility of the benzopyran scaffold in constructing fused heterocyclic systems.

Functional Group Modifications and Derivatization

Beyond reactions on the core ring system, modifications of existing functional groups and the introduction of new ones are key strategies in the derivatization of this compound.

Esterification is a common reaction for modifying carboxyl or hydroxyl groups present on the benzopyran structure. For example, a hydroxyl group on the benzopyran ring can be reacted with a carboxylic acid or its derivative to form an ester. This is a key step in the synthesis of compounds like 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives. nih.gov The resulting esters can have altered physical, chemical, and biological properties compared to the parent alcohol or carboxylic acid.

Metal Ion Complexation Studies

The core structure of this compound can be chemically modified to create derivatives with significant potential for complexing metal ions. The reactivity of these derivatives is largely dictated by the introduction of specific functional groups onto the benzopyran scaffold. These groups, typically hydroxyl and carbonyl moieties, act as chelating sites, enabling the formation of stable complexes with various metal ions. The electronic properties of substituents on the phenyl ring at the 2-position and other positions on the benzopyran ring system can further influence the stability and selectivity of these metal complexes.

Derivatives of the 4H-1-benzopyran framework have been successfully developed as sensitive and selective chromogenic reagents for the spectrophotometric determination of trace metal ions. These analytical methods are based on the formation of colored metal-ligand complexes that can be quantified using UV-Visible spectrophotometry. The key principle involves the reaction between a specific benzopyran derivative (the ligand) and a target metal ion in a suitable chemical environment (e.g., a specific pH) to form a stable complex. The intensity of the color of the resulting complex is directly proportional to the concentration of the metal ion.

Several studies have demonstrated the utility of 3-hydroxy-4-oxo-4H-1-benzopyran derivatives for this purpose. These compounds act as bidentate ligands, coordinating with metal ions through the oxygen atoms of the hydroxyl and carbonyl groups. The choice of solvent and the acidity of the medium are critical parameters that are optimized to ensure maximum complex formation and sensitivity.

For instance, various derivatives have been employed for the extractive spectrophotometric determination of Tungsten(VI). In these methods, the W(VI) complex is formed in an acidic medium and then extracted into an immiscible organic solvent to eliminate interferences from other ions and to preconcentrate the analyte.

One such reagent, 3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (HPB), forms a 1:2 (metal:ligand) complex with Tungsten(VI) in a 1M HCl solution. The resulting complex is extracted into dichloromethane (B109758) and exhibits maximum absorbance at 391 nm. This method is highly selective and allows for the determination of tungsten in the presence of 39 other elements. researchgate.net

Similarly, other derivatives have been synthesized and applied for the determination of various metal ions, including Molybdenum(VI) and Palladium(II). researchgate.net The analytical performance of these reagents is characterized by parameters such as the molar absorptivity (a measure of how strongly the complex absorbs light at a specific wavelength), Sandell's sensitivity (the minimum amount of analyte that can be detected), and the adherence to Beer's law over a specific concentration range.

The table below summarizes the application of several 4H-1-benzopyran derivatives in the spectrophotometric determination of metal ions.

Derivative NameMetal IonMolar Absorptivity (L mol⁻¹ cm⁻¹)Wavelength (nm)Detection Limit (µg mL⁻¹)
3-hydroxy-2-[2'-(5'-methylthienyl)]-4-oxo-4H-1-benzopyran (HMTB)W(VI)8.28 x 10⁴4180.00232
3-hydroxy-2-[2'-(5'-methylthienyl)]-4-oxo-4H-1-benzopyran (HMTB)Pd(II)6.597 x 10⁴4300.042
3-hydroxy-2-phenyl-4-oxo-4H-1-benzopyran (HPB)W(VI)4.29 x 10⁴391-
6-chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran (CHTB)W(VI)4.05 x 10⁴417-423-
3-hydroxy-2-[3-(4-methoxyphenyl)-1-phenyl-4-pyrazolyl]-4-oxo-4H-1-benzopyran (HMPPB)Mo(VI)-417-423-

These methods, owing to their simplicity, speed, high sensitivity, and selectivity, have been successfully applied for the analysis of metal content in various samples, including alloys, synthetic mixtures, and industrial products. researchgate.net

Spectroscopic and Theoretical Investigations of 3 Methyl 2 Phenyl 4h 1 Benzopyran Structures

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the structure of 3-Methyl-2-phenyl-4H-1-benzopyran. Nuclear Magnetic Resonance (NMR) spectroscopy helps map the carbon and proton framework, Infrared (IR) spectroscopy identifies functional groups through their vibrational modes, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Ultraviolet-Visible (UV-Vis) spectroscopy reveals electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for detailing the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its distinct structural features.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to each unique proton environment. The aromatic protons on the benzopyran ring and the phenyl substituent would appear in the downfield region, typically between 6.8 and 7.8 ppm. The protons of the methyl group at position 3 would produce a singlet at approximately 2.0-2.4 ppm. The methylene (B1212753) protons at the C4 position (the -CH₂- group in the pyran ring) are diastereotopic and would likely appear as a complex multiplet, or two distinct signals, in the range of 3.5-5.0 ppm, due to their proximity to the chiral center at C2. The single proton at the C2 position would be expected to show a signal further downfield, coupled to the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. Aromatic carbons would generate multiple signals between 115 and 155 ppm. The carbon of the methyl group would be found in the upfield region, around 15-25 ppm. The methylene carbon at C4 is expected around 65-75 ppm, while the C2 and C3 carbons, being part of a double bond and adjacent to an oxygen atom and a phenyl group, would have characteristic shifts in the olefinic/aromatic region. For example, in related flavone (B191248) structures, which feature a carbonyl at C4, the C2, C3, and C4 carbons show distinct chemical shifts that help define the core structure. rsc.org General databases provide typical chemical shift ranges for carbons in similar chemical environments. organicchemistrydata.orglibretexts.org

Expected ¹H NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds, as specific experimental data for the title compound is not available in the cited literature.

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic-H (Benzopyran & Phenyl) 6.8 - 7.8 Multiplet
C2-H ~5.0 - 5.5 Multiplet
C4-H₂ ~3.5 - 5.0 Multiplet

Expected ¹³C NMR Data for this compound This table is based on theoretical predictions and data from analogous compounds, as specific experimental data for the title compound is not available in the cited literature.

Carbon Expected Chemical Shift (ppm)
C=O (if present, as in flavones) 170 - 180
C-Aromatic & C=C 115 - 160
C2 ~150
C3 ~110
C4 ~65 - 75
C3-CH₃ 15 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

The IR spectrum of this compound is expected to display several key absorption bands.

Aromatic C-H Stretch: A series of bands in the region of 3000-3100 cm⁻¹ corresponds to the stretching vibrations of the C-H bonds on the phenyl and benzene (B151609) portions of the molecule. vscht.cz

Aliphatic C-H Stretch: Absorptions between 2850 and 3000 cm⁻¹ are attributable to the C-H stretching of the methyl (CH₃) and methylene (CH₂) groups. vscht.cznih.gov

C=C Stretch: Bands in the 1450-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the aromatic rings and the pyran ring.

C-O-C Stretch: A strong, prominent band corresponding to the asymmetric stretching of the C-O-C ether linkage in the benzopyran ring is expected to appear in the 1200-1270 cm⁻¹ region. vscht.cz

Expected Characteristic IR Absorption Bands This table is based on established group frequencies, as specific experimental data for the title compound is not available in the cited literature.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
C=C Aromatic & Olefinic Stretch 1450 - 1600 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

For this compound (C₁₆H₁₄O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation of the molecule under electron ionization (EI) would likely proceed through pathways that generate stable carbocations. A common fragmentation for compounds containing a benzopyran ring involves a retro-Diels-Alder (RDA) reaction. Another likely fragmentation pathway is the loss of the methyl group (M-15) or the phenyl group (M-77) to form stable fragment ions. The fragmentation of the ether linkage is also a probable event. miamioh.edu Analysis of related compounds like flavones often shows characteristic fragmentation patterns that help identify the core structure. mzcloud.org

Hypothetical Fragmentation Pattern This table is based on general fragmentation principles, as specific experimental data for the title compound is not available in the cited literature.

m/z Value Possible Fragment Fragmentation Pathway
222 [C₁₆H₁₄O]⁺ Molecular Ion [M]⁺
207 [M - CH₃]⁺ Loss of a methyl radical
145 [M - C₆H₅]⁺ Loss of a phenyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and extent of conjugation.

X-ray Crystallography for Molecular Structure Determination

While no specific crystal structure for this compound has been found in the searched literature, this technique would be invaluable for its structural confirmation. For related, more complex heterocyclic systems, X-ray diffraction has been used to establish the planarity of ring systems, the conformation of flexible rings (such as the envelope conformation of a pyrimidine (B1678525) ring), and the dihedral angles between different ring systems within the molecule. researchgate.net Such an analysis for this compound would definitively establish the conformation of the 4H-pyran ring and the orientation of the phenyl substituent relative to the benzopyran core.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful complement to experimental data. These theoretical studies can predict molecular geometries, spectroscopic properties, and electronic features with high accuracy.

For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts (using methods like GIAO), IR vibrational frequencies, and UV-Vis electronic transitions. These calculated values can then be compared with experimental spectra to aid in signal assignment. nih.govnih.gov

Analyze Electronic Structure: Map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter indicating molecular stability. nih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Although specific theoretical studies on this compound were not found in the reviewed literature, the methodologies are well-established for a wide range of heterocyclic compounds and would provide significant insight into its chemical properties. nih.govnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the structural parameters and electronic behavior of complex organic molecules. bohrium.comnih.gov

For this compound, DFT studies would yield the most stable three-dimensional structure by minimizing the total energy. These calculations would provide precise bond lengths, bond angles, and dihedral angles. Although specific DFT data for this compound is not present in the available literature, studies on similar pyran derivatives, such as Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate, have utilized DFT to confirm molecular structures and analyze electronic properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nist.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. materialsciencejournal.orgyoutube.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. materialsciencejournal.org

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack. While specific calculations for this compound are unavailable, a study on a related pyran derivative, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, provides an example of typical FMO results. nist.gov

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyran Derivative

Parameter Energy (eV)
EHOMO -5.2822
ELUMO -1.2715
Energy Gap (ΔE) 4.0106

Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, intended for illustrative purposes. nist.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nist.gov The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). semanticscholar.org Green and yellow areas represent regions of intermediate, near-zero potential.

An MEP analysis of this compound would identify the electron-rich areas, likely around the oxygen atom of the pyran ring, and electron-deficient areas. This information is critical for understanding intermolecular interactions, including hydrogen bonding. semanticscholar.org For instance, in a study of (E)-2-{[(3-chlorophenyl)imino]methyl}phenol, MEP analysis revealed a negative region localized on the protonated oxygen atom, identifying it as a likely site for electrophilic attack. jfda-online.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atomic and bonding properties based on the topology of the electron density (ρ). amercrystalassn.org This analysis partitions a molecule into atomic basins and identifies critical points in the electron density, which correspond to atomic nuclei, bond paths, rings, and cages. amercrystalassn.orgavogadro.cc QTAIM provides a rigorous definition of atoms in a molecule, chemical bonds, and molecular structure, allowing for the characterization of bond type (e.g., covalent, ionic, charge-shift) and strength based on properties at the bond critical points. nih.gov

A QTAIM analysis of this compound would characterize the nature of its covalent bonds, such as the C-O and C-C bonds within the benzopyran ring system, and any non-covalent interactions. While specific QTAIM data for this compound is not available, the technique is broadly applied to understand bonding in complex organic systems. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of chemical bonding within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). youtube.com This analysis is particularly useful for understanding hyperconjugation, charge transfer, and the nature of intramolecular and intermolecular interactions. nih.gov

For this compound, NBO analysis would reveal the hybridization of atomic orbitals and the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. For example, a study on 2-(2-Hydroxyphenyl)-1-azaazulene tautomers used NBO analysis to investigate the weakness of certain sigma bonds due to hyperconjugative delocalization, which impacts molecular stability and geometry. nih.gov

Table 2: Illustrative NBO Analysis Data (Second Order Perturbation Theory)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP(1) O5 σ*(C4-C4a) 2.5 n → σ*
π(C2-C3) π*(C=O) 20.1 π → π*

This table is a hypothetical representation for an isoflavone-like structure to illustrate the type of data obtained from NBO analysis.

Theoretical Parameters: Ionization Potential, Electron Affinities, Hardness, Softness, Electronegativity, Electrophilic Index, Electron Donating Power, Electron Accepting Power

A range of global reactivity descriptors can be calculated from the HOMO and LUMO energies derived from DFT studies. These parameters provide a quantitative measure of a molecule's reactivity and stability.

Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO .

Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO .

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2 .

Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2 .

Chemical Softness (S): The reciprocal of hardness, indicating high polarizability. S = 1 / η .

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal amount of electronic charge from the environment. ω = χ² / (2η) . researchgate.net

Electron Donating Power (π⁻): The capability to donate charge.

Electron Accepting Power (π⁺): The capability to accept charge.

These parameters for this compound would quantify its reactivity profile. While specific values are not available, data for related compounds like N'-(4-(3-methyl-3-phenylcyclobutyl)-3-phenylthiazol-2(3H)-ylidene)benzenesulfonohydrazide illustrate the application of these calculations.

Table 3: Illustrative Theoretical Reactivity Parameters for a Heterocyclic Compound

Parameter Value (eV)
Ionization Potential (IP) 6.270
Electron Affinity (EA) 2.201
Electronegativity (χ) 4.236
Chemical Hardness (η) 2.035
Chemical Softness (S) 0.246

Data from a study on (E)-2-{[(3-chlorophenyl)imino]methyl}phenol, intended for illustrative purposes. jfda-online.com

Conformational Analysis and Molecular Geometry

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the preferred conformation and the energy barriers between different conformers is essential for predicting a molecule's physical properties and biological activity. nih.gov

For this compound, a key aspect of its molecular geometry would be the dihedral angle between the benzopyran system and the phenyl ring at the 2-position. This orientation is influenced by steric hindrance between the phenyl ring and the methyl group at the 3-position. Crystal structure analysis and computational potential energy surface scans are the primary methods for this investigation. nih.govresearchgate.net While specific experimental or calculated geometric parameters for this compound are not detailed in the searched literature, studies on isoflavone (B191592) biosynthesis reveal the importance of specific protein conformations in determining the final structure of these molecules. nih.gov

Table 4: Illustrative Geometric Parameters for a Related Benzopyran Structure

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-C3 1.34
C3-C4 1.45
O1-C2-C3 121.5
C3-C2-C1' 120.0
C2-C3-C(CH3) 122.0
C3-C2-C1'-C2' 45.0

This table contains hypothetical, representative values for an isoflavone-like structure to illustrate the type of data obtained from geometric analysis.

Biological Activities and Structure Activity Relationships of 3 Methyl 2 Phenyl 4h 1 Benzopyran Derivatives in Vitro and Preclinical Research

Antioxidant Activity

Derivatives of the 3-Methyl-2-phenyl-4H-1-benzopyran scaffold, as part of the larger benzopyran and flavonoid family, have demonstrated notable antioxidant properties. researchgate.netpsu.edujcsp.org.pknih.gov The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, a key factor in numerous pathologies. nih.govnih.gov

Research into various pyran derivatives has provided specific data on their antioxidant potential. For instance, studies on a series of 4H-pyran derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay identified several compounds with potent activity. mdpi.com Compounds designated as 4g , 4j , 4l , 4m , and 4d exhibited high scavenging potencies of 90.50%, 88.00%, 70.20%, 69.00%, and 65.25%, respectively, at a concentration of 1 mg/mL, which is comparable to the 95.30% scavenging activity of the standard antioxidant Butylated Hydroxytoluene (BHT) at the same concentration. mdpi.com

Further studies on other related heterocyclic structures have also highlighted significant antioxidant effects. For example, certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown antioxidant activity approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant. nih.gov Specifically, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone was identified as having a DPPH radical scavenging activity 1.13 times greater than ascorbic acid. nih.gov The antioxidant activities of select 4H-pyran derivatives are summarized below.

CompoundDPPH Scavenging Activity (%) at 1 mg/mLFerric Reducing Antioxidant Capacity (EC50, mM)
4g90.50-
4j88.00-
4l70.20-
4m69.00-
4d65.25-
BHT (Reference)95.30-

Antimicrobial Activity

The this compound framework is a core component of many compounds investigated for their antimicrobial properties. psu.edunih.govderpharmachemica.com Research has spanned a wide range of derivatives, including Schiff bases and coumarins, demonstrating a broad spectrum of activity against various pathogenic microorganisms. nih.govresearchgate.net

Antibacterial Efficacy

Derivatives of 2-phenyl-4H-1-benzopyran-4-one have shown significant antibacterial effects, particularly against Gram-positive bacteria. nih.gov A key structure-activity relationship finding is that the substitution of a monoamidinobenzimidazole group at the C-6 position of the benzopyran ring confers potent activity. nih.gov For example, compounds 22 and 23 from one study demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and methicillin-resistant S. epidermidis (MRSE). nih.govresearchgate.net

Schiff base derivatives of benzopyran-4-one have also been evaluated, with some showing greater efficacy against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria such as Staphylococcus capitis. nih.gov The presence of hydroxyl groups on these Schiff bases was found to enhance their antibacterial effect. nih.gov Further research on other benzopyran derivatives has identified compounds with notable activity against both S. aureus and E. coli. jcsp.org.pk For instance, compound 4B in one study exhibited MIC values of 12.3 µg/mL and 9.8 µg/mL against S. aureus and E. coli, respectively. jcsp.org.pk The antibacterial spectrum of some derivatives also extends to other pathogens like Bacillus subtilis and Salmonella typhi. researchgate.net

Compound/Derivative ClassBacterial Strain(s)Activity (MIC, µg/mL)Reference
Compound 22/23 (monoamidinobenzimidazole derivative)S. aureus, MRSA, MRSE1.56 nih.gov
Compound 4B (2-amidogen-3-phenylsulfonyl-4-nitrophenyl-4H-benzochroene)S. aureus12.3 jcsp.org.pk
Compound 4B (2-amidogen-3-phenylsulfonyl-4-nitrophenyl-4H-benzochroene)E. coli9.8 jcsp.org.pk
Schiff base derivativesE. coli, S. capitisHigher effect on Gram-negative nih.gov

Antifungal Efficacy

The antifungal potential of this compound derivatives has been explored against a range of pathogenic fungi. psu.edu Research has frequently focused on Candida species, which are common causes of opportunistic infections. nih.govresearchgate.net In a study of 2-phenyl-4H-1-benzopyran-4-ones, compound 22 displayed an MIC of 3.12 µg/mL against Candida albicans. nih.gov

Investigations have also extended to other fungal pathogens. For example, certain isoxazolidine (B1194047) derivatives have demonstrated potent activity against Trichophyton species and Aspergillus fumigatus in addition to C. albicans. cabidigitallibrary.org Other research has specifically targeted Aspergillus species, including A. flavus and A. niger, with some quinazolinone derivatives showing promising results. biorxiv.org The broad-spectrum antifungal activity of these and related heterocyclic compounds underscores their potential for further development. researchgate.netresearchgate.net

Anti-inflammatory Effects

The anti-inflammatory properties of compounds based on the this compound structure are well-documented. researchgate.netpsu.eduderpharmachemica.com These effects are often mediated through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory molecule production.

One study synthesized a series of novel 2-phenyl-4H-chromen-4-one derivatives and identified a particularly active compound, designated as compound 8 . nih.gov This compound was found to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.gov Specifically, it downregulated the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov

Other research has evaluated the anti-inflammatory activity of benzopyran-4-one derivatives using in vivo models, such as the carrageenan-induced paw edema model in rats, and by measuring the inhibition of prostaglandin (B15479496) E(2) (PGE(2)) synthesis. nih.gov Furthermore, some tetrahydrobenzo[b]pyran derivatives have shown potent anti-inflammatory activity, with one compound (3e ) exhibiting an IC50 value of 12.42±0.27 µg/mL in an assay. researchgate.net The hybridization of benzopyran-4-ones with other anti-inflammatory pharmacophores, like isoxazoles, has also been explored as a strategy to develop new anti-inflammatory agents. mdpi.com

Antiproliferative and Anticancer Activity

The benzopyran scaffold is a recognized pharmacophore in the design of anticancer agents. researchgate.netpsu.edu Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. mdpi.com

One approach has been the creation of hybrid molecules, such as benzopyran-4-one-isoxazole hybrids. mdpi.comchapman.edu These compounds have been tested against panels of human cancer cell lines, demonstrating significant antiproliferative activities. mdpi.comnih.gov For example, a series of these hybrids (5a–d ) showed potent activity with IC50 values in the micromolar range, while exhibiting minimal cytotoxicity towards normal cell lines. mdpi.comchapman.edu Other research has focused on modifying the benzopyrone structure, such as with 3-benzyl-4,8-dimethylbenzopyrone derivatives, which have shown growth inhibition against a variety of cancer cell types in the National Cancer Institute's 60-cell line screen. nih.gov

Efficacy Against Specific Cancer Cell Lines

Research has identified the efficacy of certain this compound derivatives against specific and often aggressive cancer cell lines. A notable target has been triple-negative breast cancer (TNBC). researchgate.net Benzopyran-4-one-isoxazole hybrid compounds 5a–d displayed significant antiproliferative activity against the MDA-MB-231 TNBC cell line, with IC50 values ranging from 5.2 to 22.2 µM. mdpi.comnih.gov Furthermore, compound 5a was shown to induce apoptosis in these cells. mdpi.comchapman.edu

The activity of these derivatives is not limited to breast cancer. Various benzopyran-4-ones have shown cytotoxicity against a range of cell lines, including those from lung cancer (NCI-H23), colon cancer (HCT-15, HCT-116), and cervical cancer (HeLa). mdpi.commdpi.comnih.gov For instance, 4H-pyran derivatives 4d and 4k were found to suppress the proliferation of HCT-116 colon cancer cells with IC50 values of 75.1 and 85.88 µM, respectively. mdpi.com Additionally, some derivatives have been tested against human glioblastoma U-87 cells, showing greater cytotoxicity towards this cell line than towards the MDA-MB-231 breast cancer line. nih.gov

Compound/Derivative ClassCancer Cell LineActivity (IC50, µM)Reference
Hybrid compounds 5a-dMDA-MB-231 (Triple-Negative Breast Cancer)5.2 - 22.2 mdpi.comnih.gov
Derivative 4dHCT-116 (Colon Cancer)75.1 mdpi.com
Derivative 4kHCT-116 (Colon Cancer)85.88 mdpi.com
Schiff's like compounds 4a, b, cLeukemia, Non-small cell lung, CNS, Breast CancerGood growth inhibition % nih.gov

Molecular Mechanisms of Action

Derivatives of the this compound class exert their biological effects through a variety of molecular mechanisms, primarily investigated in the context of cancer research. These mechanisms include the induction of programmed cell death (apoptosis), interference with cell division (mitotic arrest and cell cycle perturbation), disruption of the cellular skeleton (microtubule depolarization), inhibition of key signaling enzymes (Src kinase), and the disruption of blood supply to tumors.

Apoptosis Induction: Several 4H-pyran derivatives have been shown to induce apoptosis in cancer cells. For instance, certain 4H-pyran analogues trigger cell death in HCT-116 colorectal cancer cells through the activation of the caspase-3 gene, a key executioner in the apoptotic cascade. mdpi.com The expression of caspase-3 was significantly increased in treated cells, indicating the induction of mitochondrial apoptosis. mdpi.com Similarly, some benzo[h]chromene derivatives have been found to induce apoptosis in human acute myeloid leukemia HL-60 cells. nih.gov The activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are also implicated in the apoptotic mechanism of some related heterocyclic compounds. mdpi.com

Mitotic Arrest, Cell Cycle Perturbation, and Microtubule Depolarization: A significant mechanism of action for some benzopyran derivatives is the disruption of microtubule dynamics, which is crucial for cell division. This interference leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis and proliferating. This mitotic arrest can ultimately lead to apoptotic cell death. For example, certain naphthopyran analogues, which share a structural resemblance to the benzopyran core, cause a mitotic catastrophe in melanoma cells by interrupting microtubule dynamics. nih.gov These compounds inhibit the polymerization of tubulin, the protein subunit of microtubules, leading to their destabilization.

Src Kinase Inhibition: While specific studies on this compound derivatives targeting Src kinase are limited, research on related 4-oxo-4H-1-benzopyran derivatives has shown inhibitory activity against this enzyme. Some of these compounds exhibited Src kinase inhibition with IC50 values in the range of 52–57 µM. The substitution pattern on the benzopyran ring is crucial for this activity, with substitutions at the 2-position being important for kinase inhibitory action.

Tumor Vasculature Disruption: Certain benzopyran analogues have demonstrated the ability to disrupt the blood vessels that supply tumors, a strategy known as vascular-disrupting agent (VDA) therapy. Naphthopyran analogues of the benzopyran derivative LY290181 have been shown to induce the disruption of the vasculature in the chorioallantoic membrane of chicken eggs and in xenograft tumors in mice. nih.gov This effect is also linked to the microtubule-destabilizing properties of these compounds.

Antispasmodic Properties

Derivatives of 3-methyl-2H-1-benzopyran have been investigated for their smooth muscle relaxing and antispasmodic effects. These properties are primarily attributed to their ability to act as potassium channel activators. nih.gov The hyperpolarizing effect of these compounds on cell membranes leads to the relaxation of pre-contracted smooth muscle tissues.

In organ bath studies using pig coronary arteries pre-contracted with acetylcholine (B1216132) and rabbit main pulmonary arteries pre-contracted with noradrenaline, these derivatives demonstrated notable relaxing effects. nih.gov The antispasmodic activity is highly dependent on the substitution pattern on the benzopyran nucleus. For instance, while classical pyridone and pyrrolidinone structures attached to the 3-methyl benzopyran core showed weak or no activity, the corresponding 4-(heterocyclyloxy) and 4-(heterocyclylamino) derivatives were found to be more potent than their demethyl analogues. nih.gov

A series of basic esters of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid were synthesized and evaluated for their spasmolytic properties in vitro. mdpi.com These compounds were designed as analogues of the drug flavoxate (B1672763) and showed promising spasmolytic activity, with some derivatives exhibiting higher potency. mdpi.com

Table 1: Antispasmodic Activity of this compound Derivatives

Compound Type Biological Effect Model
4-(Heterocyclyloxy) and 4-(Heterocyclylamino) derivatives Potent relaxing effects Pig coronary arteries, Rabbit main pulmonary arteries

Anti-Trypanosomal Activity

While direct studies on the anti-trypanosomal activity of this compound are not extensively documented, research on structurally related heterocyclic compounds provides valuable insights into the potential of this scaffold. The core structures of many effective anti-trypanosomal agents feature aromatic and heterocyclic rings, similar to the benzopyran nucleus.

For example, studies on 4-phenyl-6-(pyridin-3-yl)pyrimidines have identified compounds with low micromolar activity against Trypanosoma brucei rhodesiense. escholarship.org The structure-activity relationship of these compounds highlights the importance of the substitution pattern on the phenyl ring for their anti-trypanosomal efficacy. researchgate.net Similarly, arylpyrrole-based chalcones have shown modest in vitro activity against Trypanosoma brucei brucei, with some derivatives emerging as active candidates. escholarship.org

The general observation from related compound classes is that the presence of specific substituent groups and their positions on the aromatic rings are critical for anti-trypanosomal potency. Cationic groups, such as protonated amines, have been identified as important structural features for activity in some diphenyl ether derivatives. nih.gov

Enzyme Inhibition Studies

The this compound scaffold has been explored for its potential to inhibit various enzymes, including those involved in neurodegenerative diseases and cell signaling.

Acetylcholinesterase Inhibition: Several benzopyran derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov The inhibitory activity is largely dependent on the nature and position of substituents on the benzopyran ring system. For instance, in a series of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives, structural modifications led to compounds with nanomolar IC50 values for AChE inhibition. nih.gov The carbamic moiety was found to be crucial for high potency. researchgate.net In another study on benzofuran (B130515) derivatives, which can be synthesized through rearrangement of benzopyrans, compounds with a substituted phenylpiperazine moiety showed moderate AChE inhibitory activity. mdpi.com

Protein Kinase C Inhibition: There is limited direct evidence for the inhibition of Protein Kinase C (PKC) by this compound derivatives. However, the broader class of benzopyran-4-ones has been investigated for kinase inhibitory activity. For instance, LY294002, a 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a well-known inhibitor of phosphatidylinositol 3-kinase (PI3K), another important enzyme in cell signaling. nih.gov This suggests that with appropriate structural modifications, the benzopyran scaffold could be directed to inhibit other kinases like PKC.

Table 2: Enzyme Inhibition by Benzopyran and Related Derivatives

Enzyme Compound Class Key Findings
Acetylcholinesterase (AChE) omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives IC50 values in the nanomolar range; carbamic moiety is crucial for activity. researchgate.netnih.gov
Acetylcholinesterase (AChE) Benzofuran derivatives (from benzopyran rearrangement) Moderate inhibitory activity. mdpi.com

Structure-Activity Relationship (SAR) Investigations

The biological efficacy of this compound derivatives is intricately linked to their chemical structure. SAR studies have been crucial in identifying the key molecular features that govern their activity.

The nature, position, and size of substituent groups on both the benzopyran ring and the pendant phenyl group play a pivotal role in determining the biological activity of these compounds.

For antispasmodic activity , the substitution at the 4-position of the benzopyran ring is critical. As mentioned earlier, 4-(heterocyclyloxy) and 4-(heterocyclylamino) derivatives are more potent than the corresponding pyridone and pyrrolidinone structures. nih.gov

In the context of anti-trypanosomal activity of related heterocyclic compounds, electron-withdrawing groups like bromo and chloro at the 3- and 4-positions of the phenyl ring enhanced potency in some pyrimidine (B1678525) series. escholarship.org In contrast, for other related compounds, electron-donating groups were found to be favorable. researchgate.net

For acetylcholinesterase inhibition , the presence of a carbamic moiety is often essential for high potency. researchgate.netnih.gov The length of an alkoxy side chain at the C-3 position has also been shown to influence both AChE and butyrylcholinesterase inhibitory activity. researchgate.net

Stereochemistry can have a profound impact on the biological activity of chiral this compound derivatives. The spatial arrangement of substituents can influence how the molecule interacts with its biological target.

In a study on the antispasmodic activity of 3-methyl-2H-1-benzopyran derivatives, it was found that the relative orientation of the ring systems appears to be dependent on their activity. nih.gov The resolution of enantiomers of 3,4-epoxy-3,4-dihydro-2,2,3-trimethyl-2H-1-benzopyran-6-carbonitrile allowed for the investigation of the stereochemical requirements for their biological effects. nih.gov

While specific studies on the stereochemistry of this compound derivatives are not abundant, research on other chiral heterocyclic compounds underscores the importance of this aspect. For example, in a series of antimalarial compounds, the natural (5S, αS) isomers displayed significantly higher potency than their unnatural counterparts, suggesting that stereoselective uptake or target binding is crucial for their biological activity. nih.gov

Emerging Research Directions and Potential Applications Excluding Clinical Human Trials

Development as Lead Compounds for Advanced Therapeutic Agents

The benzopyran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This property makes benzopyran derivatives, including those closely related to 3-Methyl-2-phenyl-4H-1-benzopyran, attractive starting points for the development of novel therapeutic agents. Research has demonstrated that substituted benzopyrans exhibit a wide array of pharmacological activities.

For instance, derivatives of the benzopyran-4-one skeleton, a close structural relative, have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The substitution pattern on the benzopyran ring system plays a crucial role in determining the biological activity. For example, 3-substituted benzopyran-4-one derivatives have been identified as potential anticancer agents. The introduction of different functional groups allows for the fine-tuning of the molecule's properties to enhance its efficacy and selectivity for a specific biological target.

The development of hybrid molecules, where the benzopyran scaffold is combined with other pharmacologically active moieties, is a promising strategy. For example, benzopyran-4-one-isoxazole conjugates have been synthesized and evaluated for their antiproliferative activity. This approach aims to create multifunctional molecules with improved therapeutic profiles.

While specific studies on this compound as a lead compound are not extensively reported, the established biological activities of its analogs underscore the potential of this chemical space for drug discovery.

Role as Synthetic Intermediates in Organic Synthesis

The chemical reactivity of the benzopyran ring system makes its derivatives valuable intermediates in organic synthesis for the construction of more complex molecules. The presence of various functional groups and reactive sites allows for a wide range of chemical transformations.

A review of the chemistry of 3-carbonyl-2-methyl-4-oxo-4H-1-benzopyrans, which are structurally similar to the subject compound, highlights their versatility. epa.gov These compounds possess multiple electrophilic and nucleophilic centers, enabling a variety of reactions such as conjugate additions, bromination, and aminomethylenation. epa.gov The 2-methyl group, in particular, can be activated and participate in condensation reactions. epa.gov

For example, 3-formylchromones, another related class of benzopyrans, are used as synthons in the preparation of various heterocyclic systems. They can undergo reactions with binucleophiles to form fused-ring systems, demonstrating their utility in building molecular complexity. The synthesis of benzopyranopyrimidines has been achieved by condensing benzopyran derivatives with other reagents. nih.gov

Solid-phase organic synthesis (SPOS) has also been employed to create libraries of benzopyran derivatives. mdpi.com This combinatorial approach allows for the rapid generation of a large number of diverse compounds for high-throughput screening in drug discovery programs. The use of a benzopyran scaffold as a starting point in these syntheses highlights its importance as a versatile building block.

Although specific examples detailing the use of this compound as a synthetic intermediate are not prevalent in the reviewed literature, the known reactivity of closely related compounds suggests its potential utility in the synthesis of novel organic molecules.

Rational Design and Development of Novel Benzopyran-Based Scaffolds

The rational design of novel therapeutic agents often involves modifying a known active scaffold to improve its properties. The benzopyran framework serves as an excellent template for such endeavors. Structure-activity relationship (SAR) studies on benzopyran derivatives have provided valuable insights into how different substituents influence their biological activity.

For example, in the design of adenosine (B11128) A1/A2A receptor antagonists, the benzopyrone scaffold was identified as a suitable lead. Studies have shown that hydroxy substitution on the benzopyran rings plays a key role in modulating the binding affinity at these receptors. Specifically, substitution at the C6 position increased affinity for the A1 receptor, while meta-hydroxy substitution on the C2-phenyl ring was important for A2A receptor affinity.

Computational studies, including molecular docking, are increasingly being used to guide the design of new benzopyran-based compounds. These methods allow researchers to predict how a molecule will interact with its biological target, enabling the design of compounds with improved potency and selectivity. For instance, docking studies have been used to understand the binding of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, which share some structural similarities with benzopyrans, to the PI3Kα kinase domain.

The development of novel synthetic methodologies also contributes to the creation of new benzopyran-based scaffolds. For example, a branching diversity-oriented synthesis (DOS) strategy has been used to generate a library of natural product-like compounds with embedded benzopyran motifs, leading to the discovery of molecules with cytotoxic activity.

While the rational design of drugs based specifically on the this compound structure is not widely reported, the principles derived from studies on related benzopyran scaffolds provide a clear roadmap for the future design and development of novel therapeutic agents based on this framework.

Bioanalytical Applications (e.g., as Chromogenic Reagents)

The application of this compound and its close derivatives in bioanalytical chemistry, for instance as chromogenic or fluorogenic reagents, is not a well-documented area of research. Chromogenic reagents are compounds that change color upon reacting with a specific analyte, allowing for its quantitative determination using spectrophotometry.

While the benzopyran core is part of many naturally fluorescent compounds, specific development of this compound as a bioanalytical tool has not been found in the reviewed scientific literature. However, other heterocyclic compounds with some structural similarities have been utilized for such purposes. For example, 3-methylbenzothiazolin-2-one hydrazone (MBTH) is a well-known chromogenic reagent used in the spectrophotometric determination of various compounds, including phenothiazine (B1677639) drugs. nih.gov This reagent reacts with the analytes to produce colored products that can be measured to determine the concentration of the drug.

Similarly, other pyrazolone (B3327878) derivatives, which share a five-membered heterocyclic ring system that can be conceptually related to parts of the benzopyran structure, have been investigated as extraction reagents for the spectrophotometric determination of trace elements. nih.gov

The lack of specific reports on the bioanalytical applications of this compound suggests that this may be an underexplored area of research. The inherent spectroscopic properties of the benzopyran ring system could potentially be exploited for the development of new analytical methods. Future research could focus on modifying the this compound scaffold to enhance its chromogenic or fluorogenic properties upon interaction with specific biological molecules or ions, thereby opening up new avenues for its application in bioanalysis.

Q & A

Basic: What are the standard synthetic routes for preparing 3-methyl-2-phenyl-4H-1-benzopyran, and how are yields optimized?

The Pechmann condensation is a widely used method for synthesizing benzopyran derivatives. This involves reacting a phenol (e.g., resorcinol) with a β-keto ester under acidic conditions (e.g., H₂SO₄ or Lewis acids). For 3-methyl-2-phenyl derivatives, substituent positioning and stoichiometric ratios of reactants are critical. Yields can be improved by optimizing reaction time, temperature (typically 80–120°C), and acid catalyst strength. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product .

Advanced: How can researchers address low yields or side reactions during cyclization steps in benzopyran synthesis?

Low yields often arise from competing reactions, such as incomplete cyclization or dimerization. To mitigate this:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) for enhanced regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize transition states.
    Refer to protocols for nucleophilic additions in benzopyran systems, where controlled addition of reagents and inert atmospheres reduce byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the C-3 methyl group appears as a singlet (~δ 2.1–2.3 ppm), while the phenyl ring protons show splitting patterns at δ 6.8–7.5 ppm .
  • HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₄O₂ at m/z 240.30) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Contradictions may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Deuterated Solvent Comparison : Test in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding.
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous protons/carbons .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks (GHS Category 2/2A).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced: How should researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Discrepancies may stem from assay conditions (e.g., cell lines, incubation times) or compound purity. To validate results:

  • Replicate Studies : Perform dose-response curves in triplicate.
  • Control Standardization : Use reference compounds (e.g., daidzein for antioxidant assays) .
  • Meta-Analysis : Cross-reference data across journals, prioritizing studies with detailed methodological transparency .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in substituted benzopyrans?

  • Substituent Variation : Synthesize analogs with modified groups (e.g., methoxy, hydroxyl) at C-3, C-7, or the phenyl ring.
  • Computational Modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) on reactivity.
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituents with inhibitory potency .

Advanced: How can byproducts from multi-step benzopyran syntheses be identified and minimized?

  • Chromatographic Profiling : Use HPLC-PDA to detect UV-active impurities.
  • Mass Spectrometry : HRMS identifies unexpected adducts (e.g., dimeric species).
  • Reaction Quenching : Halt reactions at intermediate stages (e.g., after Michael addition) to isolate key intermediates .

Basic: What in vitro assays are suitable for evaluating the antioxidant activity of benzopyran derivatives?

  • DPPH/ABTS Assays : Measure radical scavenging capacity at λ = 517 nm (DPPH) or 734 nm (ABTS).
  • FRAP Assay : Quantify Fe³+ reduction to Fe²+ at λ = 593 nm.
  • Cell-Based Models : Use SH-SY5Y or HepG2 cells under oxidative stress (H₂O₂-induced) to assess cytoprotection .

Advanced: How can longitudinal stability studies be designed to assess benzopyran degradation under storage conditions?

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.
  • Analytical Monitoring : Track degradation via UPLC-MS and quantify parent compound loss.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.